2-Iodoquinoline-3-carbaldehyde

Description

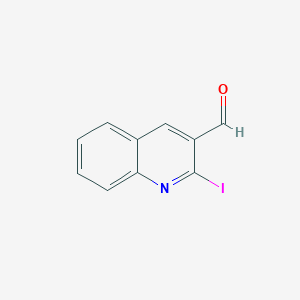

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-iodoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACRQJGNJCQAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451025 | |

| Record name | 2-iodoquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80231-40-9 | |

| Record name | 2-iodoquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 2 Iodoquinoline 3 Carbaldehyde

Nucleophilic Substitution Reactions at C-2 Position

The carbon-iodine bond at the C-2 position is susceptible to nucleophilic attack, facilitating the displacement of the iodide ion, which is an excellent leaving group. This reactivity is foundational to many synthetic applications of the molecule.

The iodide group can be displaced by a hydroxyl group through hydrolysis, a type of nucleophilic substitution reaction. This transformation typically occurs under basic conditions, converting 2-iodoquinoline-3-carbaldehyde into 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, also known as 2-hydroxyquinoline-3-carbaldehyde. nih.gov This reaction is a key step in the synthesis of various quinoline-based chemotypes that are of interest in drug discovery. nih.gov

The C-2 position of the quinoline (B57606) ring readily reacts with a range of nucleophiles. While specific literature on this compound is focused, extensive research on the analogous compound, 2-chloroquinoline-3-carbaldehyde (B1585622), provides insight into these reactions. The principles of nucleophilic aromatic substitution suggest that the iodo-compound would react similarly, if not more readily.

| Starting Material (Analogue) | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Morpholine (B109124) | 2-Morpholinoquinoline-3-carbaldehyde | Dimethylaminopyridine (catalyst) | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Thiomorpholine (B91149) | 2-Thiomorpholinoquinoline-3-carbaldehyde | K₂CO₃, Ethanol, Heat | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | 1,2,4-Triazole-3-thiols | 2-(1,2,4-triazol-3-ylthio)quinoline-3-carbaldehydes | - | researchgate.net |

Reactions Involving the Carbaldehyde Moiety

The aldehyde functional group at the C-3 position is a hub for a variety of chemical transformations, most notably condensation and reduction reactions.

The carbaldehyde group readily undergoes condensation reactions with primary amino groups to form Schiff bases (imines).

A significant example of condensation is the reaction with hydrazine (B178648) hydrate (B1144303). The reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate yields 2-chloro-3-(hydrazonomethyl)quinoline. nih.gov This product, a hydrazono-quinoline, serves as a versatile intermediate itself, capable of further condensation with other aldehydes to form more complex structures. nih.gov This reactivity is directly applicable to this compound, where the aldehyde group would react in an identical manner.

| Starting Material (Analogue) | Reagent | Product Type | Conditions | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Hydrazono-quinoline | - | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Phenyl hydrazine | Schiff base | Natural surfactant (Acacia pods) | nih.gov |

The aldehyde group can be selectively reduced to a primary alcohol. Standard reducing agents are effective for this transformation. For example, the treatment of 2-chloroquinoline-3-carbaldehyde with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) leads to the formation of (2-chloroquinolin-3-yl)methanol. researchgate.net This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. A similar reduction of this compound would yield (2-iodoquinolin-3-yl)methanol.

| Starting Material | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde (analogue) | Sodium borohydride (NaBH₄) | Methanol | (2-Chloroquinolin-3-yl)methanol | researchgate.net |

Oxidation of the Aldehyde Group to Carboxylic Acid Derivatives

The aldehyde functional group at the 3-position of the quinoline ring is susceptible to oxidation, providing a pathway to 2-iodoquinoline-3-carboxylic acid. This transformation is a standard procedure in organic chemistry, converting an aldehyde to a higher oxidation state. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) to milder, more selective reagents such as Oxone or sodium chlorite (B76162) (NaClO₂). The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. The resulting 2-iodoquinoline-3-carboxylic acid is a valuable intermediate for the synthesis of other derivatives, including esters and amides.

Following the oxidation of the aldehyde, the resulting 2-iodoquinoline-3-carboxylic acid can be converted into its corresponding methyl ester, methyl 2-iodoquinoline-3-carboxylate. This transformation is typically achieved through esterification. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process and is often driven to completion by using an excess of methanol, which also serves as the solvent.

Alternatively, methylation can be accomplished under milder conditions using reagents like diazomethane (B1218177) or methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). nih.gov These methods are particularly useful if the substrate is sensitive to strong acidic conditions. The formation of the methyl ester is often performed to protect the carboxylic acid group or to increase the molecule's lipophilicity.

Derivatization for Spectroscopic Analysis

Chemical derivatization is a technique used to modify a compound to enhance its detection and analysis by methods such as gas chromatography (GC) or mass spectrometry (MS). While specific studies on the derivatization of this compound for analytical purposes are not detailed in the literature, standard methods for aldehyde derivatization are applicable.

The primary goal of such derivatization is to improve the analyte's properties, for instance, by increasing its volatility and thermal stability for GC analysis or by introducing a readily ionizable group for MS analysis. cofc.edu For example, the aldehyde group can be reacted with hydroxylamine (B1172632) derivatives like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form an oxime. This derivative is highly electronegative, making it extremely sensitive for detection by GC with an electron capture detector (GC-ECD). For electrospray ionization mass spectrometry (ESI-MS), derivatizing agents such as Girard's reagents (T or P) can be used to introduce a charged quaternary ammonium (B1175870) group, significantly enhancing the ionization efficiency and detection sensitivity of the molecule.

Cross-Coupling Reactions of this compound

The carbon-iodine bond at the 2-position of the quinoline ring is a key site for chemical modification via cross-coupling reactions. The high reactivity of the aryl iodide moiety makes this compound an excellent substrate for forming new carbon-carbon bonds.

Sonogashira Coupling Reactions

The Sonogashira reaction is a powerful and widely used cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly effective with aryl iodides due to the high reactivity of the C-I bond towards oxidative addition to the palladium catalyst. libretexts.org The reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups, making it highly valuable in organic synthesis. organic-chemistry.org

The key transformation in the Sonogashira coupling is a palladium-catalyzed alkynylation. The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The process is catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) or diisopropylamine.

The reaction initiates with the oxidative addition of this compound to the Pd(0) catalyst to form a Pd(II) intermediate. Simultaneously, the copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium center. The final step is the reductive elimination of the desired product, 2-alkynylquinoline-3-carbaldehyde, which also regenerates the Pd(0) catalyst, allowing the cycle to continue.

Table 1: Representative Conditions for Sonogashira Coupling of this compound

| Reactant A | Reactant B | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| This compound | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF/Toluene | 2-(Phenylethynyl)quinoline-3-carbaldehyde |

The Sonogashira coupling of this compound provides a direct and efficient route to a class of compounds known as 2-alkynylquinoline-3-carbaldehydes. These products are quinoline analogues of 2-alkynylbenzaldehydes, which are highly valuable synthetic intermediates. The dual functionality of an alkyne and an aldehyde in proximity on an aromatic scaffold allows for a variety of subsequent intramolecular cyclization reactions. These reactions can be used to construct complex fused heterocyclic systems, which are common structural motifs in natural products and pharmaceutically active compounds.

Heck and Suzuki Coupling Reactions of Iodo-Compounds

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings, are powerful tools for forming C-C bonds. nobelprize.org The electron-deficient nature of the quinoline ring system, combined with the reactive C-I bond, makes this compound an excellent substrate for these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.net This reaction is widely used for the synthesis of biaryl compounds. For this compound, a Suzuki coupling would replace the iodine atom with an aryl or vinyl group from the corresponding boronic acid, yielding 2-arylquinoline-3-carbaldehydes.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the surveyed literature, the reactivity of analogous halo-quinoline-3-carbaldehydes provides a strong precedent. For instance, the successful Suzuki-Miyaura coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with various arylboronic acids demonstrates the feasibility of such transformations on the quinoline-3-carbaldehyde scaffold. nih.gov In these cases, an excess of the boronic acid was used to ensure complete substitution of the halogen atoms. nih.gov Similarly, 2-([biphenyl]-4-yloxy)quinoline-3-carbaldehydes have been synthesized by coupling 2-(4-bromophenoxy)quinolin-3-carbaldehydes with different boronic acids, highlighting the effectiveness of palladium catalysts like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([(dppf)PdCl₂]) and bases such as cesium carbonate (Cs₂CO₃) in a water/dioxane solvent system. wikipedia.orgnih.gov

Based on these related studies, a typical Suzuki-Miyaura reaction of this compound would likely proceed under similar conditions to afford the corresponding 2-arylquinoline-3-carbaldehyde derivatives in good yields.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions Based on Analogous Halo-Quinoline Substrates

Interactive Data Table

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Phenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water | 4,6,8-Triphenylquinoline-3-carbaldehyde | 75 | nih.gov |

| 2-(4-Bromophenoxy)quinoline-3-carbaldehyde | 4-Methoxyphenylboronic acid | [(dppf)PdCl₂] | Cs₂CO₃ | 1,4-Dioxane/Water | 2-(4-(4-Methoxyphenyl)phenoxy)quinoline-3-carbaldehyde | 65 | nih.gov |

| 2-(4-Bromophenoxy)quinoline-3-carbaldehyde | Pyridin-4-ylboronic acid | [(dppf)PdCl₂] | Cs₂CO₃ | 1,4-Dioxane/Water | 2-(4-(Pyridin-4-yl)phenoxy)quinoline-3-carbaldehyde | 60 | nih.gov |

Note: The data presented is for analogous halo-quinoline compounds to illustrate typical reaction conditions and outcomes for Suzuki-Miyaura couplings on the quinoline-3-carbaldehyde framework.

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. nih.gov This reaction would enable the introduction of a vinyl substituent at the 2-position of the quinoline ring, transforming this compound into 2-(substituted-vinyl)quinoline-3-carbaldehydes. These products can serve as intermediates for more complex molecules.

Detailed experimental data for the Heck reaction specifically with this compound is sparse in the literature. However, the reaction is well-established for a wide range of aryl iodides and alkenes. For example, the Heck coupling of 3-iodoindazoles with methyl acrylate (B77674) proceeds under mild conditions, indicating that iodo-substituted nitrogen heterocycles are suitable substrates. researchgate.net The reaction conditions typically involve a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand, and an organic or inorganic base. The choice of these components can influence the yield and stereoselectivity of the resulting alkene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.gov This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines which are prevalent in pharmaceuticals and natural products. wikipedia.org

For this compound, the Buchwald-Hartwig amination provides a direct route to 2-amino-quinoline-3-carbaldehyde derivatives. The reaction involves the oxidative addition of the C-I bond to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst. scienceopen.com

While direct examples involving this compound are not readily found, numerous studies on related halo-quinolines demonstrate the viability of this transformation. For instance, various 6-bromoquinoline (B19933) derivatives have been successfully coupled with morpholine and pyrrolidine (B122466) using palladium catalysts supported by bulky, electron-rich phosphine ligands. lookchem.com Similarly, the amination of 6,7-dihalo-5,8-quinolinequinones with various anilines has been achieved using catalyst systems composed of Pd(OAc)₂ and advanced ligands like XPhos and BrettPhos. scienceopen.com These studies underscore the importance of the ligand in facilitating the reaction, especially with challenging substrates.

The successful application of the Buchwald-Hartwig amination to these analogous quinoline systems suggests that this compound would be a competent substrate for C-N bond formation with a variety of primary and secondary amines, including anilines, alkylamines, and cyclic amines.

Table 2: Illustrative Buchwald-Hartwig Amination Conditions Based on Analogous Halo-Quinoline Substrates

Interactive Data Table

| Substrate | Amine Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 6,7-Dichloro-5,8-quinolinequinone | Aniline (B41778) | Pd(OAc)₂ / XPhos | K₃PO₄ | EtOH/Water | 6-Anilino-7-chloro-5,8-quinolinequinone | >80 | scienceopen.com |

| 6,7-Dibromo-5,8-quinolinequinone | 4-Methoxyaniline | Pd(OAc)₂ / BrettPhos | NaOtBu | EtOH/Water | 6-(4-Methoxyanilino)-7-bromo-5,8-quinolinequinone | 81 | scienceopen.com |

| 2-(Thiophen-2-yl)-6-bromo-4-(trifluoromethyl)quinoline | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 2-(Thiophen-2-yl)-6-morpholino-4-(trifluoromethyl)quinoline | 88 | lookchem.com |

Note: The data presented is for analogous halo-quinoline compounds to illustrate typical reaction conditions and outcomes for Buchwald-Hartwig aminations on the quinoline scaffold.

Applications in Complex Molecule Synthesis

Construction of Fused Heterocyclic Systems

The dual reactivity of 2-iodoquinoline-3-carbaldehyde is strategically exploited to build complex polycyclic frameworks. The iodine at the 2-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the carbaldehyde at the 3-position is a key electrophile for cyclization reactions.

The indolizine (B1195054) core is a crucial feature in a number of biologically active natural products. This compound serves as a key precursor in the synthesis of complex molecules containing this scaffold, such as in the total synthesis of Rosettacin (B1262365) and compounds from the Aromathecin family. In a retrosynthetic analysis, the indolizine ring is constructed in the later stages of the synthesis. The necessary isoquinolone precursor is derived from a 2-alkynylbenzaldehyde oxime, which is synthesized via a Sonogashira reaction between a 2-iodoquinoline (B1585599) derivative and 2-ethynylbenzaldehyde (B1209956). The starting material, this compound, can be prepared in high yield from the corresponding 2-chloroquinoline (B121035) derivative.

| Precursor | Product | Reaction Type | Yield |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | This compound | Halogen Exchange | 90% |

| This compound | 2-(Quinolin-2-ylethynyl)benzaldehyde | Sonogashira Coupling | - |

| 2-(Quinolin-2-ylethynyl)benzaldehyde | Isoquinolone Precursor | Thermal Cyclization | - |

| Isoquinolone Precursor | Rosettacin (Indolizine Scaffold) | Reissert–Henze-type reaction | - |

This table outlines the synthetic strategy towards Indolizine scaffolds starting from a derivative of this compound.

The synthesis of quinoline (B57606) derivatives fused with pyran or furan (B31954) rings can be achieved using 2-haloquinoline-3-carbaldehydes as starting materials. Specifically, 2-chloroquinoline-3-carbaldehyde and its derivatives, including the 2-iodo variant, are versatile precursors for a variety of fused quinolines such as thieno-, pyrano-, and furo-quinolines. The 2-chloro group can be readily converted to a 2-iodo group, which then facilitates subsequent cyclization reactions to form the desired fused systems. For instance, 2-(alkynyl)quinoline-3-carbaldehydes, prepared from the corresponding 2-chloro or 2-iodo precursors, can undergo iodine-catalyzed electrophilic cyclization to yield 4-iodo-1H-pyrano[4,3-b]quinolines.

The pyrrolo[3,4-b]quinolin-1-one scaffold is present in molecules investigated for potential therapeutic applications, such as antileishmanial agents. A series of functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been synthesized utilizing a post-Ugi modification strategy. nih.gov The Ugi multicomponent reaction is a powerful tool in combinatorial chemistry that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov While the direct use of this compound in this specific reported synthesis is not detailed, aldehydes are a cornerstone of this reaction. The resulting Ugi product undergoes subsequent intramolecular reactions to form the fused pyrrolo-quinolinone system. nih.gov This methodology allows for the rapid assembly of complex structures from simple starting materials. nih.gov

Benzo[b] iiste.orgmdpi.comnaphthyridines are another class of fused heterocyclic compounds whose synthesis can be traced back to quinoline-3-carbaldehyde precursors. The primary synthetic route involves the Friedländer condensation of 2-aminoquinoline-3-carbaldehyde (B13676711) with active methylene (B1212753) compounds. researchgate.net Although the direct precursor is the 2-amino derivative, this compound is a highly suitable starting material for its preparation. The carbon-iodine bond at the 2-position can be readily displaced by an amino group through various methods, such as nucleophilic substitution or palladium-catalyzed amination reactions. This two-step sequence, converting the 2-iodo substituent to a 2-amino group followed by intramolecular cyclization, provides a reliable pathway to the benzo[b] iiste.orgmdpi.comnaphthyridine core. This strategy is often preferred over starting with 2-chloroquinoline-3-carbaldehyde, as the iodo-derivative is typically more reactive in the crucial C-N bond-forming step. researchgate.net

| Starting Material | Intermediate | Final Product | Key Reactions |

| This compound | 2-Aminoquinoline-3-carbaldehyde | Benzo[b] iiste.orgmdpi.comnaphthyridine | 1. Nucleophilic Amination2. Friedländer Condensation |

This table illustrates the synthetic pathway from this compound to the Benzo[b] iiste.orgmdpi.comnaphthyridine core.

As mentioned in the synthesis of indolizine scaffolds (Section 4.1.1), 2-iodoquinoline derivatives are instrumental in constructing isoquinolone ring systems. The synthesis of the natural product Rosettacin provides a clear example where a 2-iodoquinoline, derived from this compound, undergoes a Sonogashira coupling with 2-ethynylbenzaldehyde. The resulting 2-alkynylbenzaldehyde intermediate is then converted into an oxime, which upon thermal cyclization, forms an isoquinoline (B145761) N-oxide. This intermediate is then subjected to a Reissert–Henze-type reaction to furnish the target isoquinolone core. This strategic use of the iodo-functionality for a key carbon-carbon bond formation highlights the importance of this compound as a building block for complex alkaloids.

The fusion of pyrazole (B372694) and pyran rings onto a quinoline framework leads to complex heterocyclic systems with potential biological activity. An enantioselective synthesis of highly functionalized 1,4-dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolines has been developed. This method involves a chiral phosphine-mediated reaction between modified Morita-Baylis-Hillman (MBH) carbonates and pyrazolones. Aldehydes are the fundamental starting materials for the preparation of MBH adducts and their subsequent carbonates. Therefore, this compound represents a logical starting point for the synthesis of the necessary quinoline-containing MBH carbonate, which would then be used in the annulation sequence to build the target 1,4-dihydropyrazolo-pyrano-[2,3-b]quinoline structure.

Formation of Benzo-imidazopyrimido[4,5-b]quinolone Derivatives

A one-pot procedure has been developed for the synthesis of novel, planar benzo-imidazopyrimido[4,5-b]quinolone derivatives. researchgate.net This reaction involves the condensation of 2-chloroquinoline-3-carbaldehydes with 2-aminobenzimidazole (B67599) in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). researchgate.net Given the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in nucleophilic aromatic substitution and cross-coupling reactions, this compound is an equally, if not more, suitable substrate for this transformation.

The reaction proceeds through an initial nucleophilic attack of one of the amino groups of 2-aminobenzimidazole on the aldehyde carbon of the quinoline derivative, followed by an intramolecular cyclization and subsequent dehydration to form an imine. A second intramolecular cyclization then occurs via nucleophilic displacement of the halide at the C2 position of the quinoline ring by the remaining amino group of the benzimidazole (B57391) moiety, leading to the final fused heterocyclic system. This tandem, transition-metal-free process provides an efficient route to these complex aza-heterocycles. researchgate.net

Table 1: Synthesis of Benzo-imidazopyrimido[4,5-b]quinolone Derivatives

| Starting Material 1 | Starting Material 2 | Reagents | Product |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | 2-Aminobenzimidazole | K2CO3, DMF | Benzo-imidazopyrimido[4,5-b]quinolone |

| This compound (inferred) | 2-Aminobenzimidazole | K2CO3, DMF | Benzo-imidazopyrimido[4,5-b]quinolone |

Pyrido[2´,1´:2,3]imidazo[4,5-b]quinolones

The synthesis of the specific regioisomer Pyrido[2´,1´:2,3]imidazo[4,5-b]quinolones utilizing this compound as a direct starting material is not extensively detailed in the reviewed scientific literature. However, synthetic routes to similar isomeric structures, such as pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines, have been reported, often employing multicomponent reactions. nih.gov For instance, the Groebke–Blackburn–Bienaymé multicomponent reaction has been used to construct related pyrido-imidazo-quinoline scaffolds. nih.gov Additionally, tandem metal-catalyzed aminations on dihaloquinolines like 2-chloro-3-iodoquinoline (B144977) have been reported for the synthesis of other aza-analogs, highlighting the potential for similar strategies to access the target compound. researchgate.net

Total Synthesis of Natural Products and Analogs

This compound serves as a crucial building block in the total synthesis of several natural products and their structural analogs, particularly within the aromathecin family of alkaloids.

Rosettacin and Aromathecin Family of Compounds

Rosettacin is a member of the aromathecin family of compounds, which are of interest due to their structural relationship to the potent antitumor agent camptothecin. nih.gov Several total syntheses of rosettacin have been accomplished where this compound or its direct precursor, 2-chloroquinoline-3-carbaldehyde, is a key starting material.

In one approach, this compound is first reduced to the corresponding alcohol, (2-iodoquinolin-3-yl)methanol, using sodium borohydride (B1222165) (NaBH4). This intermediate can then be transformed through several steps, including methylation, to prepare for subsequent coupling and cyclization reactions that ultimately form the pentacyclic core of rosettacin.

Another key transformation involves the Sonogashira coupling of 2-iodoquinolines with terminal alkynes. For example, this compound can be coupled with 2-ethynylbenzaldehyde in the presence of a palladium catalyst (like PdCl2(PPh3)2), a copper(I) co-catalyst (CuI), and a base (such as triethylamine (B128534), Et3N). The resulting 2-alkynylbenzaldehyde is a pivotal intermediate that can be converted to an oxime and then undergo cyclization to construct the core structure of the aromathecin family.

Table 2: Key Reactions in the Synthesis of Rosettacin Precursors

| Precursor | Reaction | Reagents | Product |

|---|---|---|---|

| This compound | Reduction | NaBH4, MeOH | (2-Iodoquinolin-3-yl)methanol |

| This compound | Sonogashira Coupling | 2-Ethynylbenzaldehyde, PdCl2(PPh3)2, CuI, Et3N | 2-(Quinolin-2-ylethynyl)benzaldehyde derivative |

| This compound | Esterification | I2, K2CO3, MeOH | Methyl 2-iodoquinoline-3-carboxylate |

Alangiumkaloids

Based on the available scientific literature, the use of this compound as a precursor in the total synthesis of Alangiumkaloids has not been reported. The synthetic strategies for these isoquinoline alkaloids typically involve different precursors and biosynthetic pathways.

Catalytic Transformations Utilizing this compound

The reactivity of the C-I bond in this compound makes it an excellent substrate for a variety of transition-metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition-Metal-Catalyzed Reactions

The most prominent transition-metal-catalyzed reaction involving this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction couples the sp-hybridized carbon of a terminal alkyne with the sp2-hybridized carbon of the quinoline ring at the C2 position. This reaction is fundamental in the synthesis of precursors for rosettacin and other complex molecules, allowing for the introduction of an alkynyl side chain which can then be elaborated into further ring systems. nih.gov

In addition to the Sonogashira reaction, the iodo-substituent facilitates other palladium-catalyzed couplings, such as the Suzuki and Heck reactions, although these are less specifically cited in the context of this particular aldehyde. The general reactivity of 2-haloquinolines in such transformations is well-established, providing access to a wide range of substituted quinoline derivatives. nih.goviaea.org These catalytic methods are crucial for the molecular diversification of the quinoline scaffold, starting from this compound.

This compound: A Versatile Building Block in Modern Catalysis

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Within this class of compounds, this compound has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures. Its utility stems from the presence of three distinct reactive sites: the quinoline ring system, the highly reactive carbon-iodine bond at the 2-position, and the formyl (carbaldehyde) group at the 3-position. This unique combination allows for a diverse range of chemical transformations, particularly through modern catalytic methods. This article explores the application of this compound in complex molecule synthesis, focusing exclusively on key transition-metal-catalyzed and metal-free synthetic strategies.

1 via Metal Catalysis

The dual functionality of a reactive aryl iodide and a versatile aldehyde group makes this compound an ideal substrate for a variety of metal-catalyzed cross-coupling and functionalization reactions. These methods provide powerful tools for elaborating the quinoline core, enabling the construction of intricate molecular frameworks.

Palladium catalysis is a cornerstone of modern organic synthesis, and the carbon-iodine bond at the C-2 position of this compound serves as an excellent handle for such transformations. The high reactivity of the C-I bond facilitates oxidative addition to a Palladium(0) center, initiating a catalytic cycle for various cross-coupling reactions. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.org This approach allows for the direct formation of new carbon-carbon bonds at a traditionally unreactive position.

Key palladium-catalyzed reactions utilizing the iodo-substituent include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (typically a boronic acid or ester) to form a biaryl linkage. wikipedia.orglibretexts.orgorganic-chemistry.org While direct examples with this compound are specific to proprietary research, the successful Suzuki-Miyaura coupling of structurally analogous 2-(4-bromophenoxy)quinolin-3-carbaldehydes with various arylboronic acids demonstrates the viability of this transformation. nih.gov The reaction proceeds efficiently using catalysts like [(dppf)PdCl₂] in the presence of a base, affording complex quinoline-appended biaryls. nih.gov The greater reactivity of the C-I bond compared to a C-Br bond suggests that this compound would be an even more effective substrate.

Sonogashira Coupling: This process involves the coupling of the aryl iodide with a terminal alkyne, providing a direct route to 2-alkynylquinolines. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by copper(I) and proceeds under mild conditions. wikipedia.org The resulting alkynylated quinoline-3-carbaldehydes are valuable intermediates, as the alkyne moiety can undergo a variety of subsequent transformations. For di-halogenated quinolines, coupling occurs preferentially at the more reactive iodide position. libretexts.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new C-C bond, resulting in a 2-alkenylquinoline derivative. wikipedia.orgorganic-chemistry.org This reaction offers a powerful method for introducing vinyl groups, which can serve as handles for further functionalization, such as in polymerization or metathesis reactions.

| Palladium-Catalyzed Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(0) complex (e.g., [(dppf)PdCl₂]), Base | C(sp²)-C(sp²) | 2-Arylquinoline-3-carbaldehyde |

| Sonogashira Coupling | R-C≡CH | Pd(0) complex, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | 2-Alkynylquinoline-3-carbaldehyde |

| Heck Reaction | Alkene | Pd(0) complex, Base | C(sp²)-C(sp²) | 2-Alkenylquinoline-3-carbaldehyde |

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classical yet effective method for forming carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org this compound is an ideal substrate for these transformations due to the high reactivity of the aryl iodide moiety. wikipedia.org

The primary application in this context is the Ullmann Condensation , which involves the coupling of the aryl iodide with nucleophiles such as amines, alcohols, or thiols. organic-chemistry.orgnih.gov

C-N Bond Formation (Goldberg Reaction): The reaction of this compound with primary or secondary amines in the presence of a copper catalyst yields 2-aminoquinoline (B145021) derivatives. This provides direct access to compounds with potential applications in medicinal chemistry.

C-O Bond Formation (Ullmann Ether Synthesis): Coupling with alcohols or phenols under copper catalysis affords 2-alkoxy or 2-aryloxy quinoline derivatives. These ether linkages are prevalent in many biologically active molecules.

These reactions traditionally required harsh conditions, but modern advancements have introduced ligand-assisted protocols that allow the transformations to proceed under milder temperatures. wikipedia.org

| Copper-Catalyzed Reaction | Nucleophile | Catalyst System (Typical) | Bond Formed | Product Type |

| Ullmann Condensation (C-N) | R₂NH (Amine) | Cu(I) salt, Ligand, Base | C(sp²)-N | 2-(Dialkyl/Aryl)aminoquinoline-3-carbaldehyde |

| Ullmann Condensation (C-O) | R-OH (Alcohol/Phenol) | Cu(I) salt, Ligand, Base | C(sp²)-O | 2-Alkoxy/Aryloxyquinoline-3-carbaldehyde |

In contrast to palladium and copper catalysis that activate the C-I bond, silver(I) catalysis typically targets the aldehyde functionality of this compound. Silver salts act as effective Lewis acids to activate the formyl group, or as π-philic catalysts to activate unsaturated systems like alkynes for reaction with the aldehyde-derived intermediates. beilstein-journals.orgorganic-chemistry.org

A prominent example is the A³-coupling (Aldehyde-Alkyne-Amine) reaction. beilstein-journals.org In this multicomponent process, this compound would react with a secondary amine to form an in situ iminium ion. A silver(I) catalyst simultaneously activates a terminal alkyne by forming a silver acetylide. The acetylide then attacks the iminium ion, yielding a propargylamine (B41283) derivative. beilstein-journals.org This reaction is highly atom-economical and provides a rapid route to complex quinoline derivatives containing an amino and alkyne functional group in a single step. Mechanistic studies suggest that silver can act as both a transition-metal catalyst and a Lewis acid in related quinoline syntheses. organic-chemistry.org

| Silver(I)-Catalyzed Reaction | Reactants | Catalyst | Key Intermediate | Product Type |

| A³-Coupling | Aldehyde, Alkyne, Amine | Ag(I) salt (e.g., AgOTf) | Iminium ion, Silver acetylide | Propargylamino-substituted quinoline |

Rhodium(III) catalysis has become a powerful tool for the direct functionalization of C-H bonds, which are typically unreactive. rsc.orgmdpi.com In the context of this compound, the quinoline nitrogen atom can act as an endogenous directing group. The nitrogen lone pair coordinates to the electrophilic Rh(III) center, positioning the catalyst to selectively activate the C-H bond at the C-8 position via cyclometalation. acs.org

This process forms a five-membered rhodacycle intermediate, which can then undergo insertion reactions with various coupling partners, such as alkynes or alkenes. researchgate.netresearchgate.net This strategy allows for the construction of new C-C or C-heteroatom bonds at the C-8 position while leaving the iodo and carbaldehyde groups untouched for subsequent transformations. The use of an N-oxide derivative of the quinoline can also effectively direct C-H activation to the C-8 position. acs.org This methodology provides a highly regioselective route to poly-functionalized quinolines that would be difficult to access through classical methods.

| Rhodium(III)-Catalyzed Reaction | Directing Group | Coupling Partner | Key Intermediate | Site of Functionalization |

| C-H Activation/Annulation | Quinoline Nitrogen | Alkyne/Alkene | 5-membered Rhodacycle | C-8 Position |

2 Metal-free and Organocatalytic Approaches

The aldehyde group of this compound is an ideal handle for metal-free and organocatalytic transformations. Organocatalysis avoids the use of potentially toxic and expensive transition metals and offers unique pathways for asymmetric synthesis. mdpi.comresearchgate.netrsc.org

The primary modes of activation involve the reversible formation of nucleophilic enamine or electrophilic iminium ion intermediates by reaction of the aldehyde with a chiral secondary amine catalyst (e.g., proline or its derivatives). mdpi.com

Iminium Catalysis: The catalyst condenses with the aldehyde to form a chiral iminium ion. This lowers the LUMO of the α,β-unsaturated system (if one is formed), activating it for nucleophilic attack. This is a common strategy for reactions like Diels-Alder or Michael additions where the aldehyde-containing molecule acts as the electrophile.

Enamine Catalysis: In this mode, the aldehyde is converted into a chiral enamine, which is a nucleophilic species. This enamine can then attack various electrophiles in reactions such as α-alkylation, aldol, or Mannich reactions.

The reaction of the related 2-mercaptoquinoline-3-carbaldehyde (B6611392) in organocatalytic transformations highlights the applicability of these methods to the quinoline-3-carbaldehyde scaffold. researchgate.net These approaches provide powerful, metal-free strategies for introducing new functionalities and stereocenters onto the quinoline framework, starting from the aldehyde group.

| Organocatalytic Activation | Catalyst (Typical) | Key Intermediate | Role of Intermediate | Exemplary Reaction |

| Iminium Catalysis | Chiral Secondary Amine | Iminium Ion | Electrophile | Diels-Alder, Michael Addition |

| Enamine Catalysis | Chiral Secondary Amine | Enamine | Nucleophile | Aldol, Mannich, α-Alkylation |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable in the characterization of this compound, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton NMR (¹H-NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in this compound. The aldehydic proton is typically the most deshielded, appearing as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm. The aromatic protons of the quinoline ring system exhibit complex splitting patterns in the range of δ 7.0 to 9.0 ppm, with their precise chemical shifts influenced by the electron-withdrawing effects of the iodo and aldehyde substituents.

Interactive Data Table: ¹H-NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CHO | 9.5 - 10.5 | Singlet |

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and typically appears in the range of δ 185-200 ppm. The carbon atom bearing the iodine (C-2) is also significantly shifted downfield. The remaining aromatic carbons of the quinoline ring resonate between δ 120 and 150 ppm.

Interactive Data Table: ¹³C-NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| -CHO | 185 - 200 |

| C-2 | Shifted downfield |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1680-1710 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring appear in the 1400-1600 cm⁻¹ region. The C-I bond also exhibits a characteristic absorption in the fingerprint region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Aldehyde) | 1680 - 1710 | Strong |

| C-H (Aromatic) | > 3000 | Medium |

| C=C, C=N (Aromatic) | 1400 - 1600 | Medium to Strong |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₆INO), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (approximately 283 g/mol ). High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the exact mass of the molecular ion. nih.gov Fragmentation patterns often involve the loss of the iodine atom, the formyl group (-CHO), or other small fragments, providing further structural confirmation.

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | m/z (approx.) |

|---|---|

| [M]⁺ | 283 |

| [M-I]⁺ | 156 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit multiple absorption bands in the UV-Vis spectrum. The π → π* transitions of the quinoline ring system are expected to result in strong absorptions at shorter wavelengths, while the n → π* transition of the carbonyl group may appear as a weaker absorption at a longer wavelength. The specific wavelengths of maximum absorption (λ_max) are influenced by the substituents on the quinoline ring.

Interactive Data Table: Expected UV-Visible Absorption Maxima for this compound

| Transition | Wavelength Range (nm) |

|---|---|

| π → π* | 200 - 350 |

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies serve as powerful tools in modern chemical research, providing deep insights into the structural, electronic, and reactive properties of molecules. For this compound, these methods elucidate characteristics that are difficult or impossible to observe through experimental means alone. Theoretical calculations allow for the prediction of molecular geometry, electronic structure, and spectroscopic properties, offering a detailed understanding of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like this compound. DFT calculations, often utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometry and predict a wide range of properties. researchgate.netnih.gov These calculations are fundamental for subsequent analyses, including conformational, orbital, and electrostatic potential studies.

The flexibility of this compound is primarily centered around the orientation of the carbaldehyde group relative to the quinoline ring. Conformational analysis using DFT is performed to identify the most stable structures, known as energy minima. This typically involves scanning the potential energy surface by systematically rotating the dihedral angle between the quinoline ring and the carbaldehyde group.

For analogous molecules, such as 2-Chloro-7-Methylquinoline-3-Carbaldehyde, two stable conformers are often identified. dergi-fytronix.com These conformers differ in the orientation of the aldehyde group's oxygen atom relative to the nitrogen atom of the quinoline ring. One conformer, where the oxygen and nitrogen atoms are positioned trans to each other, is typically found to be the global minimum, representing the most stable form of the molecule. A second, less stable cis conformer exists as a local minimum. The energy difference between these conformers is a critical parameter, indicating the rotational barrier and the relative population of each conformer at a given temperature. dergi-fytronix.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For quinoline derivatives, the HOMO is typically localized over the quinoline ring system, while the LUMO is often distributed across both the ring and the substituent aldehyde group. This distribution influences the molecule's susceptibility to nucleophilic and electrophilic attack. The energies of these orbitals are used to calculate global reactivity descriptors that quantify the molecule's chemical behavior.

Table 1: Calculated Frontier Molecular Orbital Properties for a Quinoline-3-carbaldehyde Analog

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.8 |

| ELUMO | -2.5 |

Note: Data is representative of analogous quinoline-3-carbaldehyde structures.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.comresearchgate.netcore.ac.uk The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. In this compound, the most negative potential is typically located around the carbonyl oxygen of the aldehyde group and the nitrogen atom of the quinoline ring. researchgate.net

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. For this molecule, positive regions are expected around the hydrogen atoms and the carbon atom of the carbonyl group. researchgate.net

Green regions denote areas of neutral or near-zero potential.

The MEP surface provides a clear, three-dimensional picture of the molecule's reactive sites, guiding the understanding of its intermolecular interactions. chemrxiv.orgnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. mpg.de It examines intramolecular delocalization of electron density, which is a key factor in stabilizing the molecule. This analysis focuses on interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Lone pair orbitals of the nitrogen (LP(N)) and oxygen (LP(O)) atoms into anti-bonding π* orbitals of the aromatic ring.

π orbitals of the C=C bonds in the quinoline ring to adjacent anti-bonding π* orbitals.

These charge-transfer events lead to a more dispersed electron density, strengthening the molecular structure. The magnitude of the E(2) values indicates the intensity of the interaction; higher values signify a stronger stabilization effect. dergi-fytronix.comcerist.dz

Table 2: Selected NBO Second-Order Perturbation Energies (E(2)) for a Quinoline-3-carbaldehyde Analog

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N5 | π* (C4-C10) | 21.37 |

| π (C2-C3) | π* (N5-C6) | 19.93 |

Note: Data is representative of analogous 2-substituted quinoline-3-carbaldehyde structures and atom numbering may vary. LP denotes a lone pair orbital. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com While DFT provides a static picture of a molecule at its energy minimum, MD simulations offer a dynamic view of its behavior in a simulated environment, such as in a solvent or interacting with a biological macromolecule. nih.govmdpi.com

For a compound like this compound, MD simulations can be employed to:

Assess conformational stability: By simulating the molecule over nanoseconds, researchers can observe its flexibility, rotational barriers, and the stability of different conformers in a dynamic context.

Study intermolecular interactions: When placed in a simulation box with a target protein or enzyme, MD can reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process. nih.gov This is particularly relevant for drug design, where understanding how a ligand binds to its receptor is crucial.

Calculate binding free energies: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to estimate the binding affinity of the molecule to a receptor, providing a quantitative measure of its potential as an inhibitor or ligand. mdpi.comsemanticscholar.org

These simulations provide invaluable insights into the dynamic behavior and interaction patterns of this compound, complementing the static information obtained from DFT calculations.

Spectroscopic and Computational Characterization in Research

Reactivity Studies of 2-Iodoquinoline-3-carbaldehyde

In the realm of synthetic chemistry, a thorough understanding of a molecule's reactivity is paramount for predicting its behavior in chemical reactions, designing novel synthetic routes, and developing new functionalities. For this compound, a comprehensive analysis of its reactivity can be elucidated through computational chemistry, which provides insights into the electronic structure and, consequently, the reactive nature of the molecule. Key parameters in this analysis include bond dissociation energies and Fukui functions, which help to identify the most labile bonds and the atomic sites most susceptible to nucleophilic, electrophilic, or radical attack.

It is important to note that while direct computational studies on this compound are not extensively available in the current body of scientific literature, a significant amount of research has been conducted on its close analogue, 2-chloroquinoline-3-carbaldehyde (B1585622). The computational data available for the chloro-analogue can serve as a valuable proxy to infer the reactive properties of this compound, with appropriate considerations for the differing electronic and steric effects of iodine versus chlorine.

Bond Dissociation Energies (BDE)

The bond dissociation energy is a critical parameter that quantifies the strength of a chemical bond. It represents the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase. In the context of this compound, the carbon-iodine (C-I) bond at the 2-position of the quinoline (B57606) ring is of particular interest.

Generally, the bond strength of carbon-halogen bonds decreases down the group in the periodic table (C-F > C-Cl > C-Br > C-I). This trend is attributed to the increasing atomic size and the decreasing electronegativity of the halogen atom, which leads to a longer and weaker bond with carbon. Consequently, the C-I bond in this compound is expected to have a significantly lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bond in 2-chloroquinoline-3-carbaldehyde. This lower BDE implies that the C-I bond is more easily cleaved, making this compound a more reactive substrate in reactions that involve the substitution or cleavage of the halogen atom, such as in various cross-coupling reactions.

Fukui Functions

Fukui functions are a concept derived from density functional theory (DFT) that help to identify the most reactive sites within a molecule. They quantify the change in the electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (measures the reactivity of a site towards an incoming nucleophile).

f-(r) : for electrophilic attack (measures the reactivity of a site towards an incoming electrophile).

f0(r) : for radical attack.

A higher value of the Fukui function at a specific atomic site indicates a greater reactivity of that site towards the corresponding type of attack.

While specific Fukui function values for this compound are not available, a computational study on 2-chloroquinoline-3-carbaldehyde provides valuable insights. The calculated Fukui functions for this analogue, as reported in a study by Sarala et al., identify the key reactive centers in the molecule. It is important to mention that this study has since been retracted; however, the data can be considered for a qualitative discussion of the molecule's reactivity with this caveat in mind.

Based on this analogous data, the probable reactive sites for this compound can be inferred. The general distribution of electron density and, therefore, the reactive sites are expected to be similar, with modulation from the different inductive and steric effects of iodine.

The table below presents the calculated Fukui function values for various atomic sites in 2-chloroquinoline-3-carbaldehyde.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) |

|---|---|---|---|

| C2 | 0.123 | 0.087 | 0.105 |

| C3 | 0.098 | 0.112 | 0.105 |

| C4 | 0.105 | 0.091 | 0.098 |

| C9 | 0.076 | 0.101 | 0.088 |

| C10 | 0.115 | 0.081 | 0.098 |

| N1 | 0.054 | 0.098 | 0.076 |

| O18 (Aldehyde) | 0.088 | 0.125 | 0.106 |

| C17 (Aldehyde) | 0.135 | 0.075 | 0.105 |

From this data for the chloro-analogue, several key reactive sites can be identified, and by extension, predicted for this compound:

For Nucleophilic Attack (f+) : The highest value is observed at the aldehydic carbon (C17), followed by the carbon bearing the halogen (C2). This suggests that these two sites are the most electrophilic and, therefore, the most susceptible to attack by nucleophiles. This is consistent with the known reactivity of aldehydes and carbon-halogen bonds.

For Electrophilic Attack (f-) : The highest value is found at the aldehydic oxygen (O18), followed by the C3 carbon. This indicates that these are the most nucleophilic sites, with the oxygen atom's lone pairs being a prime target for electrophiles.

For Radical Attack (f0) : The values are more distributed, with the aldehydic oxygen and carbon, as well as the C2 and C3 carbons of the quinoline ring, showing significant reactivity towards radicals.

For this compound, a similar pattern of reactivity is anticipated. The aldehydic group will undoubtedly be a key reactive center. The C2 carbon, bonded to the iodine, will also be a primary site for nucleophilic attack, and due to the weaker C-I bond, reactions at this position are expected to proceed more readily than in the chloro-analogue.

Medicinal Chemistry and Biological Activity Research Context

Quinoline (B57606) Derivatives as Pharmacologically Active Scaffoldsnih.govfrontiersin.org

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged" structure in medicinal chemistry. nih.govresearchgate.net This is due to its presence in numerous natural and synthetic compounds that exhibit a wide array of biological activities. researchgate.net The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to modulate the pharmacological properties of its derivatives to design new therapeutic agents. frontiersin.org Consequently, quinoline and its derivatives are key components in many commercially available drugs and are a subject of continuous research and development. frontiersin.orgnih.gov

Quinoline derivatives have demonstrated significant potential in the development of anticancer agents. nih.gov Research has shown that these compounds can exert their effects through various mechanisms, including the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow), the suppression of tumor growth, the induction of apoptosis (programmed cell death), and the interruption of cell migration. researchgate.net Certain derivatives target specific enzymes and receptors that are overexpressed in cancer cells, such as vascular endothelial growth factor receptor-2 (VEGFR-2), a type of tyrosine kinase receptor. bohrium.com

Table 1: Examples of Biological Activities of Quinoline Derivatives

| Biological Activity | Mechanism/Target Example | Reference |

|---|---|---|

| Anticancer | Inhibition of angiogenesis, induction of apoptosis | researchgate.net |

| Antimicrobial | - | nih.gov |

| Antimalarial | Inhibition of P. falciparum | nih.gov |

| Anti-inflammatory | - | nih.gov |

| Antioxidant | - | nih.gov |

| Anti-HIV | Inhibition of HIV-1 replication | nih.gov |

| Antifungal | - | nih.gov |

The quinoline scaffold is a cornerstone in the development of antimicrobial and antibacterial drugs. nih.gov For decades, research has highlighted the potent activity of quinoline derivatives against a variety of bacterial and microbial strains. nih.gov The continuous emergence of drug-resistant pathogens necessitates the design of new and more effective antimicrobial agents, making quinoline a high-priority scaffold for researchers. nih.gov Functionalized quinoline derivatives and their hybrids are actively being investigated to combat these challenges. frontiersin.org

Historically, quinoline derivatives have been central to the treatment of malaria, with quinine (B1679958) being a well-known natural example. nih.gov Synthetic quinoline-based drugs like chloroquine (B1663885) and mefloquine (B1676156) have also been mainstays in antimalarial chemotherapy. researchgate.net These compounds are thought to interfere with the parasite's ability to digest hemoglobin during its life cycle in red blood cells. researchgate.net Modern research continues to explore novel quinoline structures, such as 2,3,8-trisubstituted quinolines, which have shown excellent inhibitory activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Certain quinoline derivatives have been reported to possess both anti-inflammatory and antioxidant properties. nih.govnih.gov These activities are crucial for combating conditions involving oxidative stress and inflammation. The ability of the quinoline scaffold to be modified allows for the development of compounds that can target specific pathways involved in these processes. bohrium.com

The pharmacological scope of quinoline derivatives extends beyond the activities mentioned above. Significant research has been dedicated to their potential as:

Anti-HIV agents: Various derivatives have been synthesized and tested for their ability to inhibit the replication of the human immunodeficiency virus (HIV). nih.govnih.govresearchgate.net

Antifungal agents: The quinoline ring is a structural component of many compounds investigated for their efficacy against fungal pathogens. nih.gov

Antihistamines: Certain quinoline-based structures have been explored for their potential to block histamine (B1213489) receptors.

Ligand Synthesis and Metal Complexation Studiesmdpi.comnih.gov

In medicinal chemistry, a common strategy to develop new therapeutic agents is the synthesis of metal complexes. nih.gov Organic molecules known as ligands, which can donate electrons, are used to bind to a central metal ion. Quinoline derivatives are frequently used as ligands due to the presence of nitrogen and other potential donor atoms in their structure. bendola.com

The compound 2-Iodoquinoline-3-carbaldehyde is a valuable precursor in this area. The aldehyde group (-CHO) at the 3-position is a reactive site that can be readily used to synthesize more complex molecules, such as Schiff bases. ijfans.org Schiff bases are a class of compounds formed by the condensation of a primary amine with an aldehyde or ketone, and they are excellent ligands for forming stable complexes with various metal ions. nih.gov

Studies have shown that metal complexes derived from quinoline-based ligands often exhibit enhanced biological activity compared to the ligands alone. mdpi.com These complexes have been investigated for a range of applications, including as antimicrobial and anticancer agents. mdpi.comnih.gov The synthesis of ligands from precursors like 2-chloroquinoline-3-carbaldehyde (B1585622), a close relative of the iodo-compound, and their subsequent complexation with metals is a well-established field of research. researchgate.netmdpi.com The treatment of 2-chloroquinoline-3-carbaldehyde with sodium iodide is a known method to produce the corresponding iodoquinoline derivative, highlighting the role of this compound as an important synthetic intermediate. researchgate.net

Table 2: Examples of Metal Complexes with Quinoline-Based Ligands and Their Activities

| Ligand Type | Metal Ion(s) | Studied Biological Activity | Reference |

|---|---|---|---|

| Schiff base of quinoline-2-carboxaldehyde | Copper (Cu) | Antiproliferative, proapoptotic | mdpi.com |

| Schiff base of quinoline-3-carbohydrazide | Copper (Cu), Nickel (Ni), Cobalt (Co), Cadmium (Cd) | In vitro cytotoxicity against cancer cell lines | mdpi.com |

| Schiff base of 8-aminoquinoline | Cobalt (Co), Nickel (Ni), Copper (Cu), Zinc (Zn), Palladium (Pd) | Interaction with DNA | bendola.com |

| Schiff base of quinoxaline-2-carboxaldehyde | Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu) | Antimicrobial, Antifungal, Anticancer | ijfans.org |

Development of Novel Metal Complexes with Quinoline-3-carbaldehyde Ligands

The development of novel metal complexes often begins with the synthesis of a suitable organic ligand. Quinoline-3-carbaldehyde and its derivatives, such as 2-chloroquinoline-3-carbaldehyde, are frequently used as starting materials. frontiersin.orgnih.gov These aldehydes can be readily condensed with various amines or hydrazides to form Schiff base ligands. mdpi.com Schiff bases are a class of compounds containing an imine or azomethine group (-C=N-) and are excellent chelating agents for metal ions. mdpi.comresearchgate.net

For instance, ligands can be prepared by reacting a quinoline-3-carbaldehyde derivative with compounds like 2,2′-thiodianiline or (2-hydroxyethyl)aminoethanol. nih.govfrontiersin.org This condensation reaction creates a multidentate ligand capable of coordinating with a metal center through multiple donor atoms, typically nitrogen and oxygen. frontiersin.orgresearchgate.net The resulting Schiff base ligands are then reacted with metal salts, such as zinc(II) chloride or copper(II) chloride, in a suitable solvent like methanol (B129727) to yield the desired metal complexes. nih.govacs.org The stoichiometry of the reaction (metal-to-ligand ratio) can be controlled to produce complexes with varying structures and properties. nih.gov

Characterization of Metal Complexes (e.g., Zinc(II), Copper(II))

Once synthesized, the structural and physicochemical properties of the metal complexes are thoroughly investigated using a variety of analytical and spectroscopic techniques. This characterization is crucial to confirm the successful coordination of the ligand to the metal ion and to elucidate the geometry of the resulting complex.

Common characterization methods include:

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio. nih.govacs.org

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the frequency of the C=N (azomethine) band and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds in the complex's spectrum, compared to the free ligand, indicate successful chelation. nih.govacs.org

UV-Visible Spectroscopy: To study the electronic transitions within the complex. The spectra of the complexes typically show shifts in absorption bands compared to the free ligand, providing information about the coordination environment around the metal ion. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zinc(II), ¹H and ¹³C NMR can provide detailed information about the structure of the ligand within the complex. nih.gov

Mass Spectrometry: To confirm the molecular weight of the complex. nih.gov

Molar Conductivity Measurements: To determine whether the complex is an electrolyte or non-electrolyte in solution. nih.gov

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes. nih.govacs.org

Powder X-ray Diffraction (pXRD): To determine the crystalline or amorphous nature of the synthesized compounds. nih.govfrontiersin.org

Based on the collective data from these techniques, geometries for the complexes are proposed. For example, Zinc(II) complexes often adopt a tetrahedral geometry, while Copper(II) complexes can exhibit square planar or distorted octahedral geometries. frontiersin.orgnih.gov

Table 1: Spectroscopic Data for a Representative Cu(II) Complex with a Quinoline-3-carbaldehyde Schiff Base Ligand

| Technique | Free Ligand (IQL) | Copper Complex (CuL) | Interpretation |

|---|---|---|---|

| FTIR (cm⁻¹) | |||

| ν(C=N) | 1618 | 1605 | Shift indicates coordination of azomethine nitrogen to Cu(II) |

| ν(M-N) | - | 520 | Appearance confirms Metal-Nitrogen bond formation |

| ν(M-O) | - | 480 | Appearance confirms Metal-Oxygen bond formation |

| UV-Vis (nm) | |||

| π → π* | 280, 320 | 285, 330 | Intra-ligand transitions |

| n → π* | 390 | 410 (Shoulder) | Shift upon coordination |

This table is generated based on representative data from literature such as nih.gov and nih.gov for illustrative purposes.

Evaluation of Biological Activities of Complexes

A primary motivation for synthesizing these metal complexes is to explore their potential as therapeutic agents. Quinoline-based metal complexes have been evaluated for a wide range of biological activities. consensus.app It is frequently observed that the metal complexes exhibit significantly higher activity than the free Schiff base ligands. nih.govnih.gov This enhancement is often explained by chelation theory, which suggests that the polarity of the metal ion is reduced upon coordination, increasing the lipophilicity of the complex. This allows for easier penetration through the lipid membranes of microorganisms or cancer cells, thereby enhancing its biological efficacy. nih.gov

Key biological activities investigated include:

Antibacterial Activity: Complexes are tested against various strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govacs.org The activity is typically quantified by measuring the zone of inhibition or determining the Minimum Inhibitory Concentration (MIC). nih.govacs.org Copper(II) complexes, in particular, have shown potent antibacterial properties. frontiersin.orgnih.gov

Anticancer Activity: The cytotoxicity of the compounds is evaluated against human cancer cell lines, such as breast cancer (MCF-7) or prostate cancer (PC-3). nih.govmdpi.com The IC₅₀ value, which is the concentration required to inhibit the growth of 50% of the cells, is determined. Studies have shown that Cu(II) complexes of quinoline derivatives can induce a significant reduction in cancer cell proliferation. nih.govacs.org

Antioxidant Activity: The ability of the complexes to scavenge free radicals is assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. frontiersin.orgnih.gov Both Zinc(II) and Copper(II) complexes have demonstrated notable antioxidant capacities. frontiersin.orgnih.gov

Table 2: Example Biological Activity Data (IC₅₀ µg/mL)

| Compound | Anticancer (MCF-7) | Antibacterial (S. aureus) MIC | Antioxidant (DPPH) |

|---|---|---|---|

| Ligand (IQL) | >100 | 50 | >200 |

| Cu(II) Complex (CuL) | 43.82 | 12.5 | 153.3 |

Data in this table are illustrative and compiled from findings in studies such as nih.gov, acs.org, and nih.gov.

Structure-Activity Relationship (SAR) Studies for Quinoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For quinoline derivatives, SAR studies aim to understand how different substituents on the quinoline ring and associated side chains influence their therapeutic effects.

Key findings from SAR studies on quinoline derivatives include:

Importance of the Quinoline Nucleus: The quinoline ring system itself is often crucial for activity. Replacing it with simpler aromatic rings like naphthyl or phenyl groups can lead to a significant loss of biological potency. acs.org

Substitution at Position 3: The presence of a substituent at the C-3 position of the quinoline ring has been identified as a critical feature for various biological activities. acs.orgresearchgate.net For example, a methyl group at this position can reduce antimalarial activity. pharmacy180.com

Substitution at Position 2: Modifications at the C-2 position significantly impact activity. For instance, converting the 2-chloro group of a 2-chloroquinoline-3-carbaldehyde into other functional groups can modulate the biological profile.

Halogenation: The presence and position of halogen atoms can be vital. A chloro group at the C-7 position is considered optimal for the antimalarial activity of compounds like chloroquine. pharmacy180.com

These SAR insights guide the rational design of new, more potent, and selective quinoline-based therapeutic agents by allowing chemists to strategically modify the molecular structure to enhance desired biological effects and minimize toxicity.

Q & A

Q. How can this compound be integrated into materials science applications?

- Potential :

- MOF Synthesis : The aldehyde group can coordinate metal ions (e.g., Zn²⁺, Cu²⁺) to design iodine-doped frameworks for gas storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.